molecular formula C20H34N2O3S B4460197 2-ethoxy-5-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

2-ethoxy-5-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No. B4460197
M. Wt: 382.6 g/mol
InChI Key: GBCKNPIUNUKLNW-UHFFFAOYSA-N
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Description

The compound is part of a broader class of benzenesulfonamide derivatives, which are known for their diverse chemical and physical properties, making them of significant interest in various scientific and industrial applications. While direct studies on this specific compound are scarce, insights can be drawn from research on structurally related benzenesulfonamide compounds.

Synthesis Analysis

Benzenesulfonamide compounds are typically synthesized through reactions involving sulfonamide groups and aromatic or heterocyclic components. For example, Xiao et al. (2022) describe the synthesis of benzenesulfonamide compounds using density functional theory (DFT) for molecular structure optimization, suggesting a method that could be applicable for synthesizing the compound (Jun-Li Xiao et al., 2022).

Molecular Structure Analysis

DFT studies offer insights into the molecular structure and electronic properties of benzenesulfonamide derivatives. These studies help in understanding the optimized structure, molecular electrostatic potential, and leading molecular orbital, which are crucial for predicting the reactivity and interactions of the compound (Jun-Li Xiao et al., 2022).

Chemical Reactions and Properties

Benzenesulfonamide compounds participate in a variety of chemical reactions, including conjugate additions and substitutions, influenced by their functional groups and molecular structure. For instance, the synthesis and copolymerization of novel trisubstituted ethylenes by Kharas et al. (2018) highlight the reactivity of sulfonamide derivatives under radical initiation, providing a framework for understanding the chemical behavior of the compound of interest (G. Kharas et al., 2018).

Physical Properties Analysis

The physical properties of benzenesulfonamide compounds, such as solubility, melting point, and crystal structure, can be inferred from X-ray crystallography and spectroscopic studies. For example, the crystal structure of similar compounds provides insight into the intermolecular interactions and the overall stability of the molecule (Reham A. Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups present in the benzenesulfonamide structure. Studies on derivatives like those by Al-Hourani et al. (2016) offer insights into the compound's potential interactions and binding affinities, which are critical for its chemical behavior and applications (B. Al-Hourani et al., 2016).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential uses. If it shows promising biological activity, it could be developed into a pharmaceutical drug .

properties

IUPAC Name

2-ethoxy-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O3S/c1-8-25-17-10-9-15(14(2)3)11-18(17)26(23,24)21-16-12-19(4,5)22-20(6,7)13-16/h9-11,14,16,21-22H,8,12-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCKNPIUNUKLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethoxy-5-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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2-ethoxy-5-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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2-ethoxy-5-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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2-ethoxy-5-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Reactant of Route 5
2-ethoxy-5-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Reactant of Route 6
2-ethoxy-5-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

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